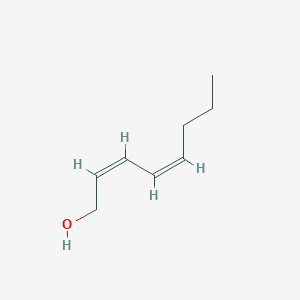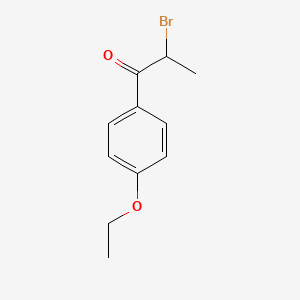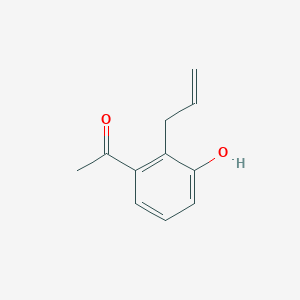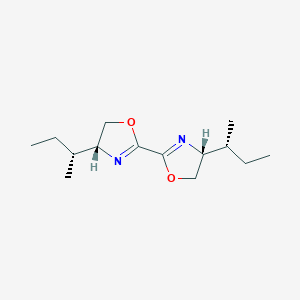
(4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound belonging to the oxazole family It is characterized by its unique structure, which includes two sec-butyl groups and a tetrahydro-bioxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the following steps:
Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of Sec-Butyl Groups: The sec-butyl groups are introduced via a substitution reaction. This can be done by reacting the oxazole intermediate with sec-butyl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sec-butyl halides, sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chiral ligand in asymmetric synthesis, which is crucial for the development of enantiomerically pure pharmaceuticals.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Industrial Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can act as a chiral ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular pathways involved include coordination with metal centers and subsequent activation of substrates for reaction.
Comparación Con Compuestos Similares
Similar Compounds
(4R,4’R)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]: This compound is also a bisoxazoline ligand used in asymmetric catalysis.
(4R,4’R,5R,5’R)-2,2’-Diphenyl-[4,4’-bi(1,3-dioxane)]-5,5’-diol: Another chiral compound with applications in medicinal chemistry and materials science.
Uniqueness
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific sec-butyl substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering advantages in terms of selectivity and efficiency.
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(4R)-4-[(2R)-butan-2-yl]-2-[(4R)-4-[(2R)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
Clave InChI |
RRKVGDPHNBRCMZ-WYUUTHIRSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)[C@H](C)CC |
SMILES canónico |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

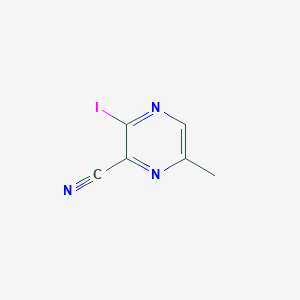
![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
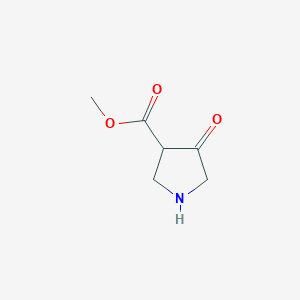
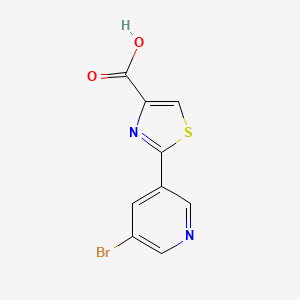
![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
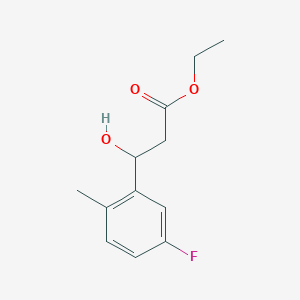
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
